Cucumin H

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Cucumin H is a compound structurally related to curcumin, which is derived from the rhizome of the turmeric plant (Curcuma longa). Curcumin is a polyphenolic compound recognized for its vibrant yellow color and is classified as a diarylheptanoid. The chemical structure of Cucumin H features a diketone moiety and two methoxy-phenolic groups, similar to curcumin but with specific modifications that may enhance its biological activity and stability. Cucumin H is noted for its potential therapeutic applications, particularly in anti-inflammatory and antioxidant contexts.

- Hydrogen Donation: This reaction leads to the oxidation of Cucumin H, allowing it to act as an antioxidant by scavenging reactive oxygen species (ROS) .

- Nucleophilic Addition: The compound can participate in reversible and irreversible Michael addition reactions, which are critical for its interaction with biological molecules .

- Hydrolysis and Degradation: Under various conditions, Cucumin H can degrade into smaller compounds such as vanillin and ferulic acid, affecting its bioavailability and efficacy .

These reactions are influenced by environmental factors such as pH and the presence of other chemicals.

Cucumin H exhibits a range of biological activities:

- Antioxidant Properties: It effectively scavenges free radicals, which helps protect cells from oxidative stress .

- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity: Cucumin H demonstrates antibacterial properties, making it a candidate for treating infections, especially those resistant to conventional antibiotics .

These activities are largely attributed to its ability to interact with various biomolecules and modulate signaling pathways.

The synthesis of Cucumin H can be achieved through several methods:

- Condensation Reactions: A common method involves the reaction of 2,4-diketones with substituted aromatic aldehydes under controlled conditions. Catalysts such as primary and secondary amines are often used to facilitate the reaction .

- Boron Complexation: To prevent unwanted side reactions during synthesis, boron complexes are employed. This method allows for efficient separation of Cucumin H from reaction mixtures .

- Enzymatic Synthesis: Some studies suggest that enzymatic pathways could be harnessed for producing Cucumin H in more biologically relevant conditions .

These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity.

Cucumin H has several applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

- Food Industry: It can be used as a natural colorant and preservative due to its antioxidant properties.

- Cosmetics: Its skin-beneficial effects make it a popular ingredient in skincare products aimed at reducing inflammation and oxidative damage .

These applications leverage the unique properties of Cucumin H in enhancing health and wellness.

Studies investigating the interactions of Cucumin H with other biological molecules have revealed significant insights:

- Protein Binding: Research indicates that Cucumin H can bind to proteins, influencing their activity. This binding may alter the pharmacokinetics of drugs when used in combination therapies .

- Metal Ion Complexation: Similar to curcumin, Cucumin H can form complexes with metal ions, which may enhance its stability and bioactivity .

- Synergistic Effects: Interaction studies have shown that combining Cucumin H with other phytochemicals can produce synergistic effects, amplifying its therapeutic potential .

These interactions underscore the importance of understanding how Cucumin H behaves in biological systems.

Cucumin H shares structural similarities with several other compounds within the curcuminoid family. Here are some notable comparisons:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Curcumin | Diarylheptanoid | Exhibits strong antioxidant and anti-inflammatory properties. |

| Demethoxycurcumin | Curcuminoid | Lacks one methoxy group; shows reduced bioactivity compared to curcumin. |

| Bisdemethoxycurcumin | Curcuminoid | Contains no methoxy groups; generally less active than curcumin. |

| Ferulic Acid | Phenolic Compound | Known for antioxidant properties; often a degradation product of curcumin. |

| Vanillin | Aromatic Aldehyde | A degradation product of curcumin; used as a flavoring agent. |

Cucumin H's uniqueness lies in its specific modifications that may enhance solubility and bioactivity compared to these similar compounds.

The biosynthetic pathway leading to Cucumin H represents a fascinating example of natural product complexity arising from simple monoterpene precursors. While direct enzymatic evidence for the conversion of (R)-limonene to Cucumin H remains to be established, synthetic studies have provided compelling insights into plausible biogenetic relationships [1] [2].

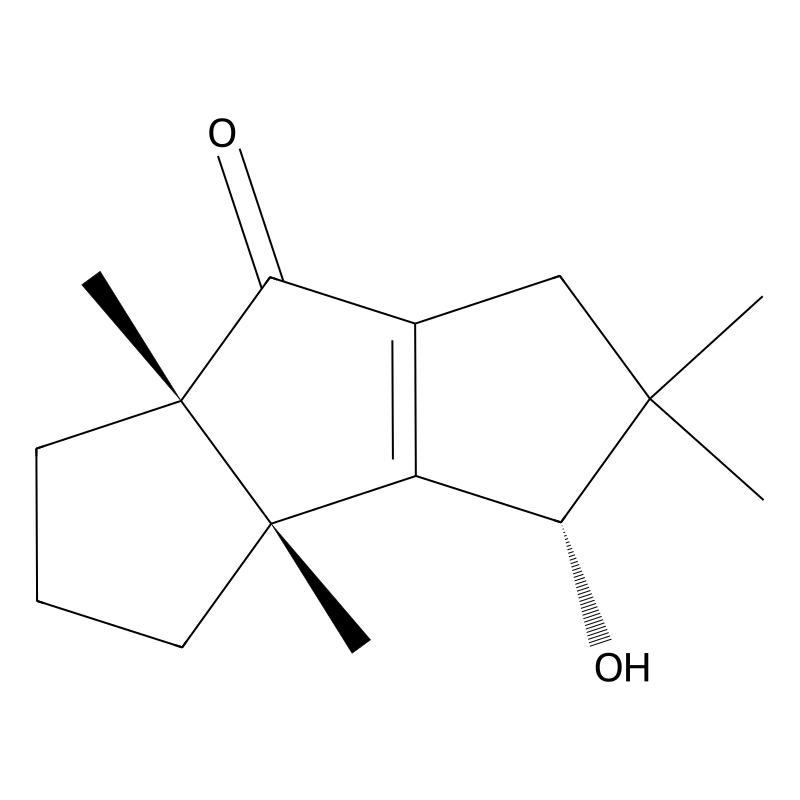

Cucumin H, identified as a linear triquinane sesquiterpenoid with the molecular formula C15H22O2 and molecular weight 234.33 Da, belongs to the ceratopicane group of natural products [3] [4]. This compound was first isolated from cultures of the basidiomycete fungus Macrocystidia cucumis alongside seven other triquinane-type sesquiterpenoids [5] [2]. The structural complexity of Cucumin H, featuring three fused five-membered rings in a linear arrangement, poses significant challenges for understanding its biosynthetic origins.

The pioneering total synthesis work by Srikrishna and Dethe established a direct synthetic relationship between (R)-limonene and (-)-Cucumin H [1] [6]. Their enantiospecific synthesis employed (R)-limonene as the chiral starting material, utilizing two different cyclopentannulation methodologies to construct the triquinane framework [1]. This synthetic route not only confirmed the absolute configuration of the natural product but also provided a biomimetic pathway that could potentially mirror natural biosynthetic processes.

In the proposed biogenetic route, (R)-limonene serves as a key intermediate derived from the universal terpenoid precursor geranyl diphosphate through the action of limonene synthase [7] [8]. The subsequent elaboration of the limonene scaffold to generate the complex triquinane architecture of Cucumin H would require multiple enzymatic transformations involving cyclization cascades and oxidative modifications [9] [10].

The conversion pathway likely involves initial functionalization of the limonene skeleton, followed by intramolecular cyclization reactions that establish the characteristic linear triquinane core structure. The presence of the hydroxyl group and ketone functionality in Cucumin H suggests involvement of oxidative enzymes, potentially cytochrome P450 monooxygenases, which are known to catalyze regioselective hydroxylation of monoterpene substrates [10] [11].

Enzymatic Mechanisms in Triquinane Formation

The formation of linear triquinane sesquiterpenoids like Cucumin H involves sophisticated enzymatic machinery that orchestrates precise cyclization cascades. While specific enzymes responsible for Cucumin H biosynthesis have not been characterized, extensive research on related sesquiterpene cyclases provides mechanistic frameworks applicable to triquinane formation [12] [13] [14].

Sesquiterpene cyclases represent a diverse family of enzymes that catalyze the conversion of farnesyl diphosphate (FPP) into structurally complex polycyclic products through carbocation-mediated cyclization cascades [15] [16]. These enzymes exhibit remarkable precision in controlling the stereochemical outcome of multiple bond-forming reactions occurring in a single active site environment [14] [17].

The general mechanism for sesquiterpene cyclase activity involves initial metal-mediated ionization of the diphosphate leaving group from FPP, generating a reactive farnesyl carbocation [15] [18]. This primary carbocation undergoes conformational rearrangements and cyclization reactions guided by the specific three-dimensional architecture of the enzyme active site [12] [13]. Aromatic residues within the active site provide stabilization for carbocation intermediates through cation-π interactions, while hydrophobic residues create a template that directs the cyclization pattern [12] [14].

For linear triquinane formation, the cyclization cascade must proceed through a series of intramolecular carbon-carbon bond formations that establish three contiguous five-membered rings [19] [20]. The crystal structure of cucumene synthase from Streptomyces clavuligerus, which produces the linear triquinane product cucumene, has provided detailed insights into how enzyme architecture can direct such complex cyclization patterns [12] [13]. The enzyme adopts a three-dimensional active site contour that is complementary to the final triquinane product, essentially serving as a template for the cyclization reaction [13] [14].

Class I terpene synthases, characterized by their α-domain architecture and conserved DDxxD and NSE/DTE motifs, coordinate two metal ions (typically Mg2+) that are essential for substrate binding and catalysis [16] [21]. These metal ions interact with the diphosphate moiety of the substrate, facilitating its departure and initiating the cyclization cascade [14] [16]. The resulting carbocations are stabilized and directed by specific amino acid residues that line the active site cavity.

Class II terpene synthases, distinguished by their β,γ-didomain architecture, employ a different catalytic strategy involving protonation-initiated cyclization [16] [22]. Recent structural characterization of class II sesquiterpene cyclases has revealed unprecedented metal binding modes and induced-fit mechanisms that provide new insights into terpene cyclase enzymology [16] [22].

The enzymatic formation of Cucumin H would likely involve similar mechanistic principles, with the specific enzyme architecture determining the precise cyclization pattern that generates the linear triquinane scaffold. The stereochemistry observed in Cucumin H, with its (3aS,4S,7aS)-configuration, reflects the exquisite stereocontrol achieved by the putative cyclase enzyme [3] [4].

Isotopic Labeling Studies

Isotopic labeling studies have emerged as powerful tools for elucidating the biosynthetic pathways of complex natural products, including sesquiterpene natural products related to Cucumin H [23] [24] [25]. While specific isotopic labeling experiments for Cucumin H biosynthesis have not been reported, the methodologies and insights gained from related studies provide valuable frameworks for understanding triquinane biosynthesis.

Stable isotope labeling techniques utilize isotopically enriched precursors to trace the incorporation patterns and biosynthetic transformations leading to target metabolites [23] [26]. The most commonly employed isotopic labels in sesquiterpene research include [1-13C]acetate, [1-13C]propionate, [methyl-13C]methionine, and [1-15N]glutamate, each providing specific information about different biosynthetic pathways [23].

Carbon isotope effects during terpene biosynthesis provide insights into the mechanistic details of cyclization reactions [24]. Studies on sesquiterpene cyclases using compound-specific isotope ratio mass spectrometry have revealed that the different carbon isotope ratios of products reflect the complexity of their biosynthetic pathways and correlate with the frequency of carbon-carbon bond forming and breaking steps [24]. This approach has proven valuable for elucidating biosynthetic mechanisms without requiring modification of the producing organism.

Deuterium labeling studies have been particularly informative for understanding the stereochemical course of cyclization reactions [25] [18]. The use of stereospecifically deuterated substrates, such as (4S,8S)-[4,8-3H2, 4,8-14C2]farnesyl diphosphate, has enabled researchers to determine which hydrogen atoms are lost during specific cyclization steps [18]. For example, studies on pentalenene synthase established that H-8si of FPP was lost upon cyclization to pentalenene, providing crucial mechanistic insights [18].

IsoAnalyst platform represents a modern approach to connecting metabolites with their biosynthetic gene clusters through parallel stable isotope labeling [23]. This mass spectrometry-based platform assists in associating metabolite stable isotope labeling patterns with biosynthetic gene cluster structure predictions, facilitating the discovery of new natural products and their corresponding biosynthetic pathways [23].

For Cucumin H research, isotopic labeling studies could provide definitive evidence for the proposed biosynthetic route from (R)-limonene. Key experiments might include:

Feeding studies with labeled limonene to Macrocystidia cucumis cultures could establish direct precursor-product relationships [27]. The use of [13C]limonene labeled at specific positions would reveal which carbon atoms of limonene are incorporated into the Cucumin H framework and which undergo rearrangement during the cyclization process.

Mechanistic studies using deuterated substrates could elucidate the stereochemical course of the proposed cyclization cascade [25]. Stereospecifically deuterated limonene derivatives would reveal the fate of specific hydrogen atoms during the transformation, providing insights into the enzyme-catalyzed cyclization mechanism.

Carbon isotope ratio analysis of natural Cucumin H could provide information about the biosynthetic complexity of its formation pathway [24]. Products of more complex biosynthetic pathways typically exhibit distinct carbon isotopic signatures that reflect the frequency of bond-forming and bond-breaking steps in their biosynthesis.

Metabolomic approaches using multiple isotopic labels could help identify intermediate metabolites in the Cucumin H biosynthetic pathway [23]. The parallel use of [1-13C]acetate, [methyl-13C]methionine, and other labeled precursors could reveal the broader metabolic context of Cucumin H biosynthesis and identify related pathway products.